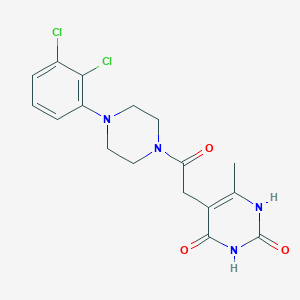

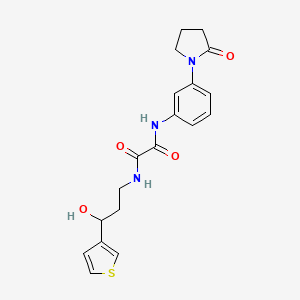

![molecular formula C14H10ClNO3 B2978230 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-70-4](/img/structure/B2978230.png)

4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid

説明

4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, abbreviated as 4-CMPF, is a synthetic compound composed of a fused furan ring, a phenyl ring and a pyrrole ring with a carboxylic acid group. It was first synthesized in the early 1990s in the laboratory of Professor S. E. Krasavin. The compound has become an important research tool in the fields of organic chemistry, biochemistry and pharmacology due to its unique structure and reactivity.

科学的研究の応用

Aromaticity and Molecular Structure Analysis

The study by Cyrański, Krygowski, Krutošíková, and Sleziak (2001) explored the aromaticity of dihetero analogues of pentalene dianion, including derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate. This research contributes to understanding the molecular geometry and aromatic character of furo[3,2-b]pyrrole derivatives. The findings suggest that the aromaticity of the rings does not significantly depend on the nature of the neighboring atom if a similar topological pattern is present. The study implies that the topological nature is a critical factor determining the aromatic character of a moiety, providing insights into the stability and aromaticity influenced by substituent effects on compounds like 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid (Cyrański et al., 2001).

Synthesis and Chemical Transformation

Bencková and Krutošíková (1997) reported on the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which shares a structural similarity with 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid. The synthesis involved converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide and subsequently cyclizing it to obtain the target compound. This work provides a methodological basis for synthesizing complex molecules that include the furo[3,2-b]pyrrole core, relevant to understanding synthetic pathways and reactions involving similar compounds (Bencková & Krutošíková, 1997).

Antimycobacterial Activity Exploration

The work by Biava et al. (2008) on 1,5-Diphenylpyrrole derivatives, including compounds structurally related to 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, investigated their potential as antimycobacterial agents. By modifying the phenyl rings on the pyrrole nucleus, the study assessed the influence of various substituents on activity against Mycobacterium tuberculosis and atypical mycobacteria. This research highlights the potential of furo[3,2-b]pyrrole derivatives in developing new antimycobacterial agents, offering insights into the structure-activity relationship crucial for drug design (Biava et al., 2008).

特性

IUPAC Name |

4-[(4-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAQZQWQOPQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)

![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)

![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)

![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)

![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)

![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)

![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)